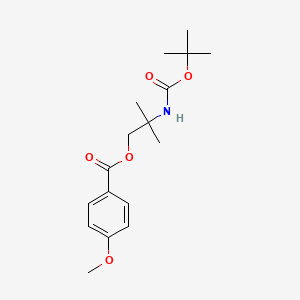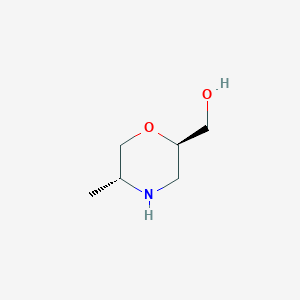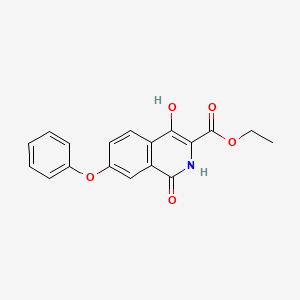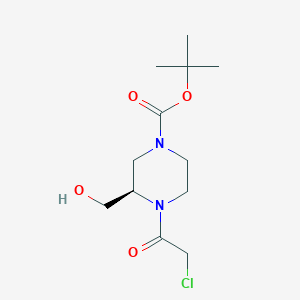
1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene is a chemical compound with the molecular formula C16H8Cl3F and a molecular weight of 325.59 g/mol . It is characterized by the presence of a naphthalene ring substituted with a fluoro group and a trichlorophenyl group. This compound is primarily used in laboratory research and the manufacture of various substances .
Vorbereitungsmethoden
The synthesis of 1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene typically involves the reaction of 1-fluoronaphthalene with 2,3,4-trichlorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trichlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of fluorinated aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: It is used in the manufacture of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene involves its interaction with specific molecular targets. The fluoro and trichlorophenyl groups can interact with enzymes, receptors, or other proteins, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene can be compared with other similar compounds, such as:
1-Fluoro-5-(3,4,5-trichlorophenyl)naphthalene: Similar structure but different substitution pattern on the phenyl ring.
1-Fluoro-5-(2,4,5-trichlorophenyl)naphthalene: Another isomer with a different substitution pattern.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the different positions of the substituents on the phenyl ring.
Eigenschaften
Molekularformel |
C16H8Cl3F |
|---|---|
Molekulargewicht |
325.6 g/mol |
IUPAC-Name |
1-fluoro-5-(2,3,4-trichlorophenyl)naphthalene |
InChI |
InChI=1S/C16H8Cl3F/c17-13-8-7-12(15(18)16(13)19)10-3-1-5-11-9(10)4-2-6-14(11)20/h1-8H |
InChI-Schlüssel |
DQMDUSXJCYSPTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)C3=C(C(=C(C=C3)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(4aR,6S,7R,8R,8aS)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14041933.png)




